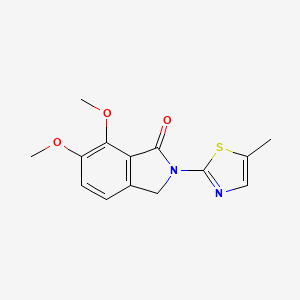

![molecular formula C15H13N3O3S3 B5796623 N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)

N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a ring of three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide” can be analyzed using single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the crystal structure of the compound .Chemical Reactions Analysis

1,3,4-thiadiazole derivatives have been shown to exhibit a wide range of chemical reactivities, which can be attributed to their unique structural features . They can undergo various chemical reactions, including reactions with hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide .Applications De Recherche Scientifique

Anticancer Activity

1,3,4-thiadiazole derivatives have shown potential as anticancer agents . They can disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells . Some specific compounds, such as N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazole-2-yl}sulfonyl)benzamide and N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide, have shown significant cytotoxic activity against breast cancer and lung cancer cell lines .

Antimicrobial Activity

Compounds with a 1,3,4-thiadiazole scaffold have demonstrated antimicrobial activity . Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds that have good prospects as antimicrobial agents .

Antifungal Activity

1,3,4-thiadiazole derivatives have also been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Antimycobacterial Activity

These compounds have shown antimycobacterial activity , which could be useful in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Analgesic and Anti-inflammatory Activity

1,3,4-thiadiazole derivatives have demonstrated analgesic and anti-inflammatory activities . This suggests they could be used in the development of new pain relief and anti-inflammatory medications .

Antipsychotic Activity

Some 1,3,4-thiadiazole derivatives have shown antipsychotic activity , indicating potential use in the treatment of psychiatric disorders .

Mécanisme D'action

While the specific mechanism of action of “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide” is not mentioned in the available data, it’s worth noting that 1,3,4-thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Orientations Futures

The future directions for research on “N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the field of cancer research . Additionally, more studies could be conducted to fully understand their chemical reactivities and mechanisms of action .

Propriétés

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-2-ylsulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S3/c1-22-15-18-17-14(23-15)16-13(19)9-24(20,21)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMIHPAHKVLUQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-ylsulfonyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)

![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)

![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)

![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)

![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)

![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)

![N~1~-(2-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5796638.png)

![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)

![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)

![5-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5796660.png)